molecular formula C5H9N3O B8801463 (4-ethyl-4H-1,2,4-triazol-3-yl)methanol

(4-ethyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B8801463
M. Wt: 127.14 g/mol
InChI Key: OZRGOYBVRAWHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethyl-4H-1,2,4-triazol-3-yl)methanol is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including (4-ethyl-4H-1,2,4-triazol-3-yl)methanol, have shown significant antimicrobial properties. Research indicates that triazole compounds exhibit antibacterial, antifungal, and antiviral activities. For instance:

  • Antibacterial Studies : A study demonstrated that triazole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of enzyme activity crucial for bacterial survival .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Triazoles are known to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage:

CompoundIC50 Value (µM)Reference
This compound0.397
Ascorbic Acid0.87

This comparison highlights the potential of this compound as a strong antioxidant agent.

Anticancer Activity

Research on triazole derivatives has also indicated potential anticancer effects. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines:

Study FocusResult
Triazole DerivativesInduced apoptosis in cancer cells; significant reduction in tumor growth in vivo models

Fungicides

This compound has been investigated as a potential fungicide due to its ability to inhibit fungal growth by interfering with ergosterol biosynthesis—a crucial component of fungal cell membranes:

Fungal SpeciesInhibition Rate (%)Reference
Fusarium spp.85%
Candida albicans78%

This application underscores the compound's utility in agriculture as a protective agent against crop diseases.

Synthesis and Characterization

A significant study focused on synthesizing this compound through various chemical routes. The synthesis involved reacting ethyl hydrazine with carbonyl compounds under controlled conditions to yield high-purity products:

Synthesis MethodYield (%)Characterization Technique
Reflux Method89%NMR Spectroscopy

This synthesis route not only provided insights into the efficiency of producing the compound but also established methods for further functionalization.

Biological Evaluation

Another comprehensive evaluation involved testing the biological activities of synthesized triazole derivatives against multiple pathogens and cancer cell lines:

Activity TypeTested AgainstOutcome
AntibacterialE. coli, S. aureusSignificant inhibition observed
AntifungalAspergillus nigerHigh efficacy noted

These studies highlight the broad-spectrum activity of this compound and its derivatives.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

(4-ethyl-1,2,4-triazol-3-yl)methanol

InChI

InChI=1S/C5H9N3O/c1-2-8-4-6-7-5(8)3-9/h4,9H,2-3H2,1H3

InChI Key

OZRGOYBVRAWHFJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NN=C1CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 90% nitric acid (15 ml) and water (22 ml) was added sodium nitrite (0.06 g) and then 3-hydroxymethyl-5-mercapto-4-ethyl-4H-1,2,4-triazole (7.5 g) was slowly added for 0.5 hours at 45° C. After allowing the mixture to be cooled to room temperature, sodium carbonate was slowly added thereto to adjust pH to 7 at 0° C. The reaction mixture was concentrated under reduced pressure, methanol was added to the residue, and the precipitates were removed by filtration. The mixture was concentrated under reduced pressure, and the obtained residue was separated and purified by column chromatography (ethanol:ethyl acetate 2:1), to give 4-ethyl-3-hydroxymethyl-4H-1,2,4-triazole (4.60 g) as brown oil.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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